Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate
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Overview
Description
ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole ring in the presence of an oxidizing agent. The final step involves esterification with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
ETHYL (4-FLUOROBENZOYL)ACETATE: Another fluorinated ester with different structural features.
ETHYL (4-METHYLBENZOYL)ACETATE: Similar ester but with a methyl group instead of a fluorine atom.
ETHYL (4-CHLOROBENZOYL)ACETATE: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE is unique due to the presence of both a thiazole ring and a fluorophenyl group, which confer specific chemical and biological properties. The combination of these features makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H10FNO2S |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 4-(3-fluorophenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
InChI Key |
VINQIGXBGPTEDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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